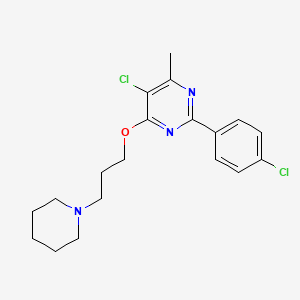

Sigma-1 receptor antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFUOAXHQLXDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sigma-1 Receptor Antagonist Mechanism of Action in Neuropathic Pain: A Technical Guide

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide insufficient relief and are accompanied by dose-limiting side effects, underscoring the urgent need for novel analgesic mechanisms. The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged as a promising therapeutic target for neuropathic pain.[2][3][4] Unlike traditional receptor targets that are typically located on the cell surface, the S1R is an intracellular protein that modulates a wide array of signaling pathways implicated in the development and maintenance of pain hypersensitivity.

This technical guide provides an in-depth exploration of the mechanism of action of S1R antagonists in neuropathic pain. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the receptor's biology, its role in pain pathophysiology, quantitative data on key antagonists, relevant experimental protocols, and visualizations of the core signaling pathways.

The Sigma-1 Receptor: A Unique Chaperone Protein

The S1R is a 223-amino acid transmembrane protein primarily located at the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum (ER).[1][5][6] It is not a classic G-protein coupled receptor or ion channel but functions as a molecular chaperone, interacting with and modulating the function of a diverse set of "client" proteins.[7][8][9][10]

In its inactive state, the S1R is bound to another ER chaperone, the Binding Immunoglobulin Protein (BiP).[1][5] Upon stimulation by agonists or under conditions of cellular stress, the S1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane and nuclear envelope.[1][5][11][12][13] This translocation allows it to interact with and modulate various targets, including ion channels, G-protein coupled receptors (GPCRs), and kinases, thereby influencing neuronal excitability and plasticity.[1][5] S1Rs are highly expressed in key pain-processing regions of the central and peripheral nervous systems, such as the dorsal root ganglia (DRG), the dorsal horn of the spinal cord, the periaqueductal gray, and the rostroventral medulla.[1][3][4]

Core Mechanisms of S1R Antagonism in Neuropathic Pain

S1R antagonists exert their antihyperalgesic and antiallodynic effects not by acting as direct analgesics on normal nociception, but by modulating the pathological processes that underlie pain sensitization.[3][4] Their mechanism is multifaceted, involving the normalization of neuronal hyperexcitability, reduction of neuroinflammation, and potentiation of endogenous pain control systems.

Modulation of Ion Channels and Receptors

A primary mechanism of S1R antagonists is the disruption of S1R's interaction with key proteins involved in central sensitization, a state of spinal cord hyperexcitability that amplifies pain signals.

-

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation: The S1R directly interacts with the GluN1 subunit of the NMDAR, a critical ion channel for synaptic plasticity and central sensitization.[1][14][15][16] S1R activation potentiates NMDAR function, leading to increased Ca2+ influx, which is a key trigger for the cascade of intracellular events causing neuronal hyperexcitability.[16][17] S1R antagonists disrupt the S1R-GluN1 interaction, thereby reducing NMDAR activity, dampening Ca2+ influx, and inhibiting the amplification of pain signals in the spinal cord.[1][10][18][19] This is a crucial mechanism for reversing central sensitization in neuropathic pain states.

-

Voltage-Gated Ion Channel (VGIC) Regulation: S1Rs modulate the activity of several voltage-gated ion channels, including Na+, K+, and Ca2+ channels, which are fundamental to neuronal excitability.[1][6][18] In neuropathic conditions, the expression and function of these channels are often altered in DRG neurons, contributing to spontaneous firing and lowered activation thresholds. By antagonizing S1R, the aberrant activity of these channels can be normalized, thus reducing the hyperexcitability of primary sensory neurons.[20]

-

Opioid Receptor Potentiation: S1R antagonists have been shown to potentiate the analgesic effects of opioids without exacerbating side effects like tolerance or dependence.[1][4][10] The S1R can form a complex with the µ-opioid receptor (MOR), and its activation acts as a "brake" on MOR signaling.[10][21] Antagonists release this brake, enhancing opioid-mediated analgesia.[10][21] This suggests a role for S1R antagonists as powerful opioid adjuvants.

Attenuation of Neuroinflammation

Neuroinflammation, involving the activation of glial cells (microglia and astrocytes) in the CNS and infiltration of immune cells in the PNS, is a critical driver of neuropathic pain. S1R antagonists have demonstrated significant anti-neuroinflammatory properties.

-

Central Glial Cell Modulation: In the spinal cord, nerve injury triggers the activation of microglia and astrocytes, which release a host of pro-inflammatory mediators (e.g., cytokines like TNF-α and IL-1β, ATP).[7] These mediators enhance neuronal excitability and contribute to central sensitization. S1R inhibition has been shown to prevent the activation of both microglia and astrocytes, thereby reducing the production of these pro-nociceptive substances.[7][22][23]

-

Peripheral Immune Response: S1R antagonism can also modulate the immune response in the periphery. Studies show that S1R inhibition prevents the infiltration of macrophages into the DRG following nerve injury.[7][22] A transcriptomic study of DRGs from S1R knockout mice revealed that the absence of the receptor attenuated many of the immune-related transcript changes seen after nerve injury, including a reduction in macrophage/monocyte and T-cell recruitment.[24] This suggests S1R plays a key role in orchestrating the peripheral neuroinflammatory response that contributes to pain.[24]

Modulation of Intracellular Signaling Cascades

S1R's role as a chaperone allows it to influence downstream signaling pathways that are dysregulated in neuropathic pain.

-

Calcium Homeostasis: As a resident of the MAM, the S1R is strategically positioned to regulate Ca2+ signaling between the ER and mitochondria, a process vital for cellular bioenergetics and stress responses.[1][6][23] Dysregulation of Ca2+ homeostasis is a hallmark of neuronal injury. By modulating S1R, antagonists can help restore normal calcium signaling.[23]

-

Kinase Pathways and Pro-inflammatory Modulators: After nerve injury, activation of S1R is linked to the phosphorylation of NMDARs and downstream kinases like ERK and p38 MAPK, as well as the activation of nitric oxide (NO) signaling, all of which contribute to pain states.[17] Furthermore, S1R antagonists have been found to downregulate high-mobility group box 1 (HMGB1), a pro-inflammatory modulator implicated in chronic pain.[1]

Quantitative Data on Key S1R Antagonists

The development of selective S1R antagonists has been crucial for elucidating the receptor's role in pain. The binding affinity (Ki) is a key parameter indicating the potency of a compound for its target. The table below summarizes data for several prominent S1R antagonists.

| Compound | S1R Binding Affinity (Ki, nM) | Selectivity over S2R | Preclinical Models of Efficacy | Clinical Phase | Reference |

| E-52862 (S1RA) | 16 | >1000-fold | CCI, SNI, Formalin, Capsaicin, PDN, CPSP | Phase II Completed | [1][25][26] |

| [¹⁸F]FTC-146 | 0.0025 (rat brain) | >10,000-fold | Diagnostic Imaging Agent | Phase I Completed | [1][2] |

| CM-304 | Not specified | S1R-selective | CCI, Cisplatin-induced NP, Formalin | Preclinical | [1][15] |

| PW507 | Not specified | Potent & Selective | Paclitaxel-induced NP, Formalin, STZ-induced PDN | Preclinical | [1][18] |

| BD-1047 | 8.8 | 13-fold | Formalin, STZ-induced PDN | Preclinical Tool | [1][27] |

| BD-1063 | 10.2 | 19-fold | Carrageenan-induced inflammation | Preclinical Tool | [7][28] |

| SI 1/28 | Not specified | 423-fold | Formalin, CCI | Preclinical | [29] |

Note: Ki values can vary based on the tissue and assay conditions used.

Key Experimental Protocols

The evidence supporting the role of S1R antagonists in neuropathic pain comes from a variety of well-established preclinical models and assays.

Animal Models of Neuropathic Pain

-

Spared Nerve Injury (SNI):

-

Methodology: In anesthetized rodents, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact. This results in hypersensitivity in the territory of the spared sural nerve.[14][20][30][31]

-

Purpose: Models persistent neuropathic pain resulting from partial nerve transection, mimicking traumatic nerve injury.[30]

-

-

Chronic Constriction Injury (CCI):

-

Methodology: The sciatic nerve is exposed, and four loose ligatures are tied around it at ~1 mm intervals. The ligatures constrict the nerve just enough to cause a slight, brief twitch in the respective hind limb.[14][15]

-

Purpose: Models neuropathic pain characterized by allodynia and hyperalgesia due to chronic nerve compression.

-

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy:

-

Methodology: Animals are rendered diabetic via a single intraperitoneal (i.p.) or intravenous injection of streptozotocin, a toxin that destroys pancreatic β-cells. The resulting hyperglycemia leads to the development of painful diabetic neuropathy (PDN) over several weeks.[1][18]

-

Purpose: Models one of the most common forms of neuropathic pain in humans.

-

Behavioral Assays for Pain Hypersensitivity

-

Mechanical Allodynia (von Frey Test):

-

Methodology: Animals are placed on an elevated mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The withdrawal threshold is determined as the filament force that elicits a withdrawal response in approximately 50% of applications (often calculated using the up-down method).

-

Measures: Sensitivity to a non-noxious mechanical stimulus.

-

-

Thermal Hyperalgesia (Hargreaves/Plantar Test):

-

Methodology: A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

-

Measures: Sensitivity to a noxious heat stimulus.

-

-

Cold Allodynia (Acetone Test):

-

Methodology: A drop of acetone (B3395972) is applied to the plantar surface of the hind paw. The cooling sensation caused by evaporation is normally non-noxious. The duration or frequency of paw withdrawal, licking, or flinching responses over a set time period is measured.[32]

-

Measures: Sensitivity to a non-noxious cold stimulus.

-

Molecular and Electrophysiological Techniques

-

Whole-Cell Current-Clamp Recordings:

-

Methodology: DRG neurons are dissociated and cultured. A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior. This technique is used to measure the cell's membrane potential and firing properties (e.g., action potential threshold, firing frequency in response to current injection).[20]

-

Purpose: To directly assess neuronal excitability and how it is affected by nerve injury and S1R modulation.

-

References

- 1. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. The σ1 Receptor and the HINT1 Protein Control α2δ1 Binding to Glutamate NMDA Receptors: Implications in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]

- 30. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]

- 32. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

The Sigma-1 Receptor: A Pivotal Modulator in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a range of neurodegenerative diseases. Its multifaceted role in cellular homeostasis, including the regulation of calcium signaling, mitigation of ER stress, and modulation of neuronal survival pathways, positions it as a critical player in the pathophysiology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the S1R's function in these disorders, presenting key quantitative data, detailed experimental protocols, and visual representations of its intricate signaling networks.

Core Functions and Signaling Pathways of the Sigma-1 Receptor

The S1R acts as a pluripotent modulator of cellular signaling. In its quiescent state, it is bound to the chaperone BiP (Binding immunoglobulin Protein). Upon ligand binding or cellular stress, S1R dissociates from BiP and translocates to various intracellular compartments, where it interacts with a plethora of "client" proteins, including ion channels, G-protein coupled receptors, and kinases, to orchestrate a range of cellular responses.

Calcium Homeostasis

The S1R is a critical regulator of intracellular calcium (Ca2+) dynamics, a process frequently dysregulated in neurodegenerative diseases. It directly interacts with and modulates the activity of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) at the MAM, facilitating the transfer of Ca2+ from the ER to the mitochondria. This localized Ca2+ signaling is vital for mitochondrial bioenergetics and cell survival. S1R agonists have been shown to potentiate Ca2+ signaling into mitochondria, thereby supporting cellular energy production and mitigating excitotoxicity.[1]

Diagram: Sigma-1 Receptor in Calcium Homeostasis

Caption: S1R's role in regulating ER-mitochondrial Ca2+ transfer.

Endoplasmic Reticulum (ER) Stress Response

The accumulation of misfolded proteins in the ER lumen, a common feature of many neurodegenerative diseases, triggers the unfolded protein response (UPR). The S1R plays a crucial role in mitigating ER stress. By stabilizing key ER stress sensors, such as IRE1α, and modulating the expression of chaperones, S1R helps to restore protein folding homeostasis and prevent the induction of apoptosis. S1R agonists have been demonstrated to attenuate ER stress-induced cell death in various neuronal models.

Diagram: Sigma-1 Receptor in ER Stress Signaling

Caption: S1R modulates the unfolded protein response to ER stress.

Quantitative Data on Sigma-1 Receptor Ligands

The therapeutic potential of S1R ligands is underscored by their binding affinities and the outcomes of preclinical and clinical investigations.

Table 1: Binding Affinities (Ki) of Selected Sigma-1 Receptor Ligands

| Ligand | Ki (nM) for S1R | Receptor Subtype | Reference |

| (+)-Pentazocine | 2.9 - 4.8 | Agonist | [2] |

| Haloperidol | 3.54 | Antagonist | [3] |

| PRE-084 | ~2.2 | Agonist | [4] |

| SA4503 (Cutamesine) | ~5.5 | Agonist | [5] |

| ANAVEX 2-73 (Blarcamesine) | 23.4 | Agonist | [6] |

| Pridopidine (B1678097) | 147 | Agonist | [7] |

Table 2: Summary of Key Clinical Trial Results for Sigma-1 Receptor Agonists

| Drug | Disease | Phase | Key Findings | Reference |

| ANAVEX 2-73 (Blarcamesine) | Alzheimer's Disease | Phase 2a | Statistically significant improvements in MMSE (p < 0.0008) and ADCS-ADL (p < 0.0001) scores at 148 weeks in the high concentration group. | [8] |

| Pridopidine | Huntington's Disease | Phase 3 (PROOF-HD) | In patients not taking antidopaminergic medications, pridopidine showed significant improvements in cUHDRS scores (p=0.04) at 52 weeks. | [9] |

| SA4503 (Cutamesine) | Amyotrophic Lateral Sclerosis (ALS) | Preclinical | Significantly extended survival time in SOD1(G93A) mouse model. | [10] |

Experimental Protocols

Reproducible and rigorous experimental methodologies are crucial for advancing S1R research. The following sections provide detailed protocols for key assays.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive inhibition assay to determine the binding affinity of a test compound for the S1R using [3H]-(+)-pentazocine.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a Sigma-1 receptor radioligand binding assay.

Materials:

-

Tissue/Cell homogenate: e.g., guinea pig brain membranes, which have high S1R expression.

-

Radioligand: [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds: Serial dilutions of the compound of interest.

-

Non-specific binding control: 10 µM Haloperidol.

-

Filtration apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation counter and cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.

-

150 µL of membrane homogenate (50-100 µg of protein).

-

50 µL of [3H]-(+)-pentazocine (final concentration ~3-5 nM).

-

-

Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[2]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Imaging

This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular Ca2+ concentration in response to S1R modulation.

Materials:

-

Cells: A suitable cell line expressing S1R (e.g., SH-SY5Y neuroblastoma cells).

-

Fluo-4 AM: Stock solution in DMSO.

-

Pluronic F-127: To aid in dye loading.

-

Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.

-

S1R agonist and antagonist: For stimulating and blocking the receptor, respectively.

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or 96-well plates and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium, wash the cells once with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C in the dark.[11]

-

Wash: Gently wash the cells twice with HBSS to remove excess dye.

-

Imaging: Place the dish/plate on the fluorescence microscope or plate reader. Acquire a baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm).

-

Stimulation: Add the S1R agonist to the cells and record the change in fluorescence intensity over time. To confirm S1R-specificity, pre-incubate cells with an S1R antagonist before adding the agonist in a separate experiment.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.

Conclusion

The Sigma-1 receptor represents a highly promising and versatile target for therapeutic intervention in a range of devastating neurodegenerative diseases. Its ability to modulate multiple key cellular pathways implicated in neuronal survival and function provides a strong rationale for the continued development of S1R-targeted drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and treatment of these complex disorders. Further investigation into the intricate mechanisms of S1R signaling and the clinical evaluation of novel S1R ligands will be crucial in translating the therapeutic potential of this unique chaperone protein into tangible benefits for patients.

References

- 1. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nature Medicine Publishes Phase 3 Data on Pridopidine in Early-Stage Huntington’s Disease, Highlighting Impact on Clinical Progression | Prilenia Therapeutics B.V. [news.prilenia.com]

- 8. neurologylive.com [neurologylive.com]

- 9. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]

- 10. SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hellobio.com [hellobio.com]

Endogenous Ligands for the Sigma-1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[1][2] Its involvement in various neuropathological and psychiatric conditions has made it a compelling target for drug discovery. While a vast number of synthetic ligands have been developed, the identity and physiological role of its endogenous ligands remain an active area of investigation. This technical guide provides a comprehensive overview of the currently identified putative endogenous ligands for the Sigma-1 receptor, their binding characteristics, functional activities, and the signaling pathways they modulate.

Putative Endogenous Ligands

Several classes of endogenous molecules have been proposed as ligands for the Sigma-1 receptor. These include neurosteroids, the trace amine N,N-dimethyltryptamine (DMT), and sphingolipids.

Neurosteroids

Neurosteroids are synthesized in the central and peripheral nervous systems and are considered strong candidates for endogenous Sigma-1 receptor modulators.[3] Key neurosteroids that interact with the Sigma-1 receptor include progesterone, dehydroepiandrosterone (B1670201) (DHEA), and pregnenolone (B344588).

-

Progesterone: Exhibits the highest affinity among the neurosteroids and acts as a Sigma-1 receptor antagonist.[4][5]

-

Dehydroepiandrosterone (DHEA) and its sulfate (B86663) (DHEAS): These neurosteroids are considered to be agonists of the Sigma-1 receptor.[3][6]

-

Pregnenolone and its sulfate: Similar to DHEA, pregnenolone and its sulfated form are thought to function as Sigma-1 receptor agonists.[3]

N,N-Dimethyltryptamine (DMT)

The naturally occurring hallucinogen, N,N-dimethyltryptamine (DMT), has been identified as an endogenous agonist for the Sigma-1 receptor.[7] Biochemical, physiological, and behavioral studies support the role of DMT as a modulator of Sigma-1 receptor function.[7]

Sphingolipids

Endogenous sphingolipids, such as sphingosine (B13886) and its N,N-dimethylated derivative, have been shown to bind to the Sigma-1 receptor with considerable affinity and act as agonists.[8][9]

Quantitative Data Presentation

The binding affinities of these endogenous ligands for the Sigma-1 receptor have been determined through various experimental assays, primarily radioligand binding studies. The following tables summarize the available quantitative data.

Table 1: Binding Affinities of Endogenous Neurosteroid Ligands for the Sigma-1 Receptor

| Ligand | Species/Tissue | Radioligand | Ki (nM) | Functional Activity | Reference(s) |

| Progesterone | Rat Liver | --INVALID-LINK---pentazocine | 239 | Antagonist | [10] |

| Progesterone | Guinea Pig Brain | --INVALID-LINK---SKF-10047 | 268 | Antagonist | [3][5] |

| Progesterone | Rat Brain | (+)-[3H]SKF 10047 | 175 | Antagonist | [3] |

| DHEA | - | - | Micromolar range | Agonist | [11] |

| DHEAS | - | (+)-[3H]-SKF 10047 | >10,000 | Agonist | [3] |

| Pregnenolone Sulfate | - | (+)-[3H]-SKF 10047 | >10,000 | Agonist | [3] |

Table 2: Binding Affinity of N,N-Dimethyltryptamine (DMT) for the Sigma-1 Receptor

| Ligand | Species/Tissue | Radioligand | Ki (µM) | Functional Activity | Reference(s) |

| DMT | - | --INVALID-LINK---pentazocine | 14.75 | Agonist | [12] |

Table 3: Binding Affinities of Endogenous Sphingolipid Ligands for the Sigma-1 Receptor

| Ligand | Preparation | Radioligand | Ki (µM) | Functional Activity | Reference(s) |

| D-erythro-sphingosine | Purified σ1R | [3H]-(+)-pentazocine | 0.14 ± 0.02 | Agonist | [8][13] |

| D-erythro-sphingosine | Guinea Pig Liver Membranes | [3H]-(+)-pentazocine | 13 ± 3.1 | Agonist | [8][13] |

| N,N-dimethylsphingosine | Purified σ1R | [3H]-(+)-pentazocine | 0.12 ± 0.03 | Agonist | [8] |

| L-threo-sphingosine | Purified σ1R | [3H]-(+)-pentazocine | 0.02 ± 0.003 | Agonist | [8] |

| Sphinganine | Purified σ1R | [3H]-(+)-pentazocine | 0.07 ± 0.01 | Agonist | [8] |

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a standard method for determining the binding affinity of a test compound for the Sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Guinea pig liver membranes or cell lines expressing the Sigma-1 receptor.

-

Radioligand: [3H]-(+)-pentazocine (a selective Sigma-1 receptor agonist).

-

Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).

-

Test Compounds: Endogenous ligands of interest at varying concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Functional Assays to Determine Agonist/Antagonist Activity

Functional assays are crucial for determining whether a ligand activates (agonist) or blocks (antagonist) the receptor.

1. Calcium Mobilization Assay:

The Sigma-1 receptor modulates intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to ligand application.

Procedure:

-

Culture cells expressing the Sigma-1 receptor on a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with a known agonist or the test compound.

-

Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist. A reduction in the agonist-induced calcium response indicates antagonist activity.

2. Ion Channel Modulation Assay (Patch-Clamp Electrophysiology):

The Sigma-1 receptor is known to modulate the activity of various ion channels. Whole-cell patch-clamp electrophysiology can directly measure these effects.

Procedure:

-

Culture cells expressing both the Sigma-1 receptor and the ion channel of interest (e.g., voltage-gated potassium or sodium channels).

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply voltage protocols to elicit ion channel currents.

-

Perfuse the test compound onto the cell and record any changes in the current amplitude or kinetics. Inhibition or potentiation of the current can indicate agonist or antagonist activity at the Sigma-1 receptor, depending on the specific channel and its known regulation by the receptor.

Native Mass Spectrometry for Endogenous Ligand Identification

Native mass spectrometry is a powerful technique for identifying endogenous ligands bound to proteins in their native state.

Procedure:

-

Protein Purification: Purify the Sigma-1 receptor from a native source (e.g., tissue homogenate) while preserving its native conformation and any bound ligands. This often involves gentle solubilization with mild detergents.

-

Buffer Exchange: Exchange the purified protein-ligand complex into a volatile buffer (e.g., ammonium (B1175870) acetate) suitable for mass spectrometry.

-

Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer under non-denaturing conditions.

-

Tandem Mass Spectrometry (MS/MS): Isolate the protein-ligand complex in the gas phase and subject it to collision-induced dissociation. This will fragment the complex, releasing the bound ligand.

-

Ligand Identification: Analyze the mass-to-charge ratio of the released ligand to determine its molecular weight and subsequently identify it through database searches or further fragmentation analysis.[3][4][11][15]

Mandatory Visualizations

Signaling Pathways

The Sigma-1 receptor's function is intricately linked to its subcellular localization and its interaction with other proteins. The following diagrams illustrate the proposed signaling pathways for Sigma-1 receptor agonists and antagonists.

Caption: Sigma-1 Receptor Agonist Signaling Pathway.

Caption: Sigma-1 Receptor Antagonist Signaling Pathway.

Experimental Workflow

The identification and characterization of endogenous ligands for an orphan receptor like the Sigma-1 receptor follows a logical workflow.

Caption: Experimental Workflow for Endogenous Ligand Identification.

Conclusion

The identification and characterization of endogenous ligands for the Sigma-1 receptor are critical for understanding its physiological roles and for the development of novel therapeutics. This guide has provided a comprehensive overview of the current knowledge in this field, including the key classes of putative endogenous ligands, their binding affinities, and the experimental methodologies used for their study. The provided signaling pathway and workflow diagrams offer a visual representation of the complex biology of the Sigma-1 receptor and the scientific process of ligand discovery. Further research is needed to unequivocally confirm the identity of the true endogenous ligand(s) and to fully elucidate their roles in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Combining Native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connect.acspubs.org [connect.acspubs.org]

- 5. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 10. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. researchgate.net [researchgate.net]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combining native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins | Springer Nature Experiments [experiments.springernature.com]

- 15. Combining native and \'omics\' mass spectrometry to identify endogenous ligands bound to membrane proteins | Department of Chemistry [chem.web.ox.ac.uk]

The Sigma-1 Receptor: A Technical Guide to its Chaperone Function and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sigma-1 receptor (S1R) has emerged from a history of enigmatic classification to be recognized as a crucial intracellular chaperone protein with significant therapeutic potential.[1] Primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), S1R plays a pivotal role in maintaining cellular homeostasis, particularly under conditions of stress.[2][3][4] It functions as a ligand-operated chaperone, modulating a diverse array of signaling pathways through protein-protein interactions.[5][6] This technical guide provides an in-depth overview of the core functions of S1R, its signaling networks, and the mechanisms of its inhibition, presenting key data, experimental protocols, and visual representations of its complex interactions.

Core Function: A Ligand-Operated Chaperone

The S1R is a 25 kDa protein, encoded by the SIGMAR1 gene, that is structurally distinct from other mammalian proteins.[5] It primarily resides at the MAM, a critical interface for inter-organelle communication, particularly between the ER and mitochondria.[2][7]

At rest, S1R is often in an oligomeric state and forms a complex with the ER chaperone BiP (Binding immunoglobulin Protein).[3][7] Upon stimulation by endogenous ligands (such as N,N-dimethyltryptamine and neurosteroids), synthetic agonists, or cellular stress (e.g., ER calcium depletion), S1R dissociates from BiP.[2][4][7] This dissociation allows the monomeric or other active forms of S1R to translocate and interact with a variety of "client" proteins, thereby modulating their function.[2][8] This chaperone activity is central to its role in cellular protection and signaling.

Key Signaling Pathways and Interactions

The chaperone function of S1R enables it to influence a multitude of signaling pathways, contributing to its pleiotropic effects.

Regulation of Calcium Signaling

S1R is a critical regulator of intracellular calcium (Ca²⁺) homeostasis. By interacting with and stabilizing the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the MAM, S1R facilitates the transfer of Ca²⁺ from the ER to the mitochondria.[2][3][7] This process is vital for stimulating mitochondrial bioenergetics and ATP production.[3][9] S1R's modulation of Ca²⁺ signaling is a cornerstone of its neuroprotective and cardioprotective effects.[5][10]

References

- 1. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 9. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Selectivity: A Technical Chronicle of Sigma-1 Receptor Antagonists

A comprehensive guide for researchers and drug development professionals on the discovery, history, and characterization of selective Sigma-1 receptor antagonists.

Executive Summary

The Sigma-1 receptor (S1R), a unique ligand-operated intracellular chaperone protein, has emerged from pharmacological obscurity to become a promising therapeutic target for a range of neurological and psychiatric disorders, most notably neuropathic pain. Initially misidentified as a subtype of opioid receptor, its distinct genetic and functional profile has catalyzed the development of selective antagonists. These compounds modulate S1R's chaperone activity, thereby influencing key cellular processes such as calcium signaling, ion channel function, and neuronal excitability. This guide provides an in-depth technical overview of the historical milestones, key chemical classes, quantitative pharmacological data, and detailed experimental methodologies that have defined the field of selective S1R antagonist discovery. It is intended to serve as a core reference for researchers actively engaged in the exploration and development of novel S1R-targeted therapeutics.

A Journey of Discovery: Historical Timeline

The path to understanding the Sigma-1 receptor and developing selective antagonists has been marked by serendipity, reclassification, and dedicated medicinal chemistry efforts.

-

1976: The concept of a "sigma receptor" is first proposed by Martin et al. to explain the unique psychotomimetic effects of the benzomorphan (B1203429) N-allylnormetazocine (SKF-10,047), which did not align with the known mu or kappa opioid receptor profiles.

-

1982: Su identifies a specific binding site for [³H]SKF-10,047 that is insensitive to the opioid antagonist naloxone, providing the first clear evidence that the sigma receptor is a distinct, non-opioid entity.

-

Late 1980s: The antipsychotic drug haloperidol (B65202) is identified as a high-affinity ligand for this newly distinguished sigma binding site. This discovery, while highlighting a potential off-target activity for a widely used drug, also provided a critical pharmacological tool for studying the receptor.

-

1990: Bowen and colleagues differentiate two sigma receptor subtypes, termed sigma-1 and sigma-2, based on their distinct pharmacological profiles and molecular weights. The S1R subtype shows higher affinity for dextrorotatory benzomorphan isomers like (+)-pentazocine.

-

1996: The gene encoding the human Sigma-1 receptor (SIGMAR1) is successfully cloned, definitively establishing it as a unique 223-amino acid protein with no homology to other mammalian proteins. This molecular breakthrough accelerates research into its function and ligand interactions.

-

Late 1990s - 2000s: A concerted effort in medicinal chemistry leads to the development of the first highly selective S1R antagonists, moving beyond repurposed drugs. Key among these are the piperazine (B1678402) derivative BD-1063 and the N,N-dipropylamine derivative NE-100 . These compounds become indispensable research tools for elucidating the physiological roles of S1R.

-

2010s: The development of S1RA (E-52862) marks a significant step towards clinical application. This potent and highly selective antagonist enters Phase I and II clinical trials, primarily for the treatment of neuropathic pain, validating S1R as a viable drug target.

Quantitative Pharmacology of Key Selective Antagonists

The defining characteristic of a selective S1R antagonist is its high binding affinity for the Sigma-1 receptor and substantially lower affinity for the Sigma-2 receptor and other off-target proteins. Affinity is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays.

| Compound | Chemical Class | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) |

| Haloperidol | Butyrophenone | 2.3 - 5.2 | 54.1 | ~10-24 |

| BD-1063 | Piperazine | 4.43 | >1000 | >225 |

| NE-100 | Dipropylamine | 4.16 | ~230 | ~55 |

| S1RA (E-52862) | 1-Arylpyrazole | 17.0 | >1000 | >58 |

| PD144418 | Piperidine | 0.08 | ~100 | ~1250 |

| CM304 | Benzothiazol-2(3H)-one | 0.68 | 388 | 567 |

| SI 1/28 | Benzylpiperazine | 6.1 | 2583 | 423 |

Note: Kᵢ values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used). The data presented is a representative compilation from multiple sources.

Core Experimental Protocols

The characterization of selective S1R antagonists relies on a suite of standardized in vitro and in vivo assays to determine binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay for Affinity (Kᵢ) Determination

This assay measures a compound's ability to compete with a radiolabeled ligand for binding to the S1R.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the Sigma-1 receptor.

Materials:

-

Tissue Preparation: Guinea pig brain or liver membranes, which have high densities of S1R.

-

Radioligand: --INVALID-LINK---pentazocine, a selective S1R agonist radioligand (typically used at a final concentration of 3-5 nM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled S1R ligand like haloperidol or unlabeled (+)-pentazocine.

-

Test Compound: Serial dilutions of the antagonist being tested.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold buffer. Centrifuge to pellet cellular debris, then perform a high-speed centrifugation of the supernatant to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-125 µg protein per well), the radioligand (--INVALID-LINK---pentazocine), and either assay buffer (for total binding), the non-specific binding control (e.g., haloperidol), or a specific concentration of the test compound.

-

Incubation: Incubate the plate for 90-120 minutes at 37°C to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Functional Assay: Modulation of Intracellular Calcium Mobilization

S1R is known to modulate intracellular calcium ([Ca²⁺]ᵢ) signaling, primarily through its interaction with the IP3 receptor. Antagonists can be identified by their ability to block the effects of S1R agonists on calcium release.

Objective: To determine if a test compound has S1R antagonist activity by assessing its ability to block agonist-induced increases in intracellular calcium.

Materials:

-

Cell Line: A suitable cell line expressing S1R, such as cultured astrocytes or a transfected cell line (e.g., HEK293 cells expressing S1R).

-

Calcium Indicator Dye: A fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

-

S1R Agonist: A known S1R agonist, such as PRE-084 or (+)-pentazocine.

-

Test Compound: The putative antagonist.

-

Imaging System: A fluorescence microscope or a plate reader capable of measuring changes in intracellular calcium fluorescence.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture the cells to an appropriate confluency on glass coverslips or in a 96-well plate.

-

Load the cells with the calcium indicator dye (e.g., incubate with Fura-2 AM in a physiological salt solution) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

-

-

Baseline Measurement: Measure the baseline fluorescence of the cells before any treatment.

-

Antagonist Pre-incubation: Add the test compound (putative antagonist) to the cells and incubate for a defined period (e.g., 10-20 minutes).

-

Agonist Stimulation: While continuously recording fluorescence, add the S1R agonist (e.g., PRE-084) to the cells.

-

Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]ᵢ.

-

Data Analysis:

-

Quantify the peak fluorescence change in response to the agonist in both the presence and absence of the test compound.

-

A significant reduction in the agonist-induced calcium signal in the presence of the test compound indicates antagonist activity.

-

Dose-response curves can be generated to determine the IC₅₀ of the antagonist for this functional effect.

-

Visualizing the Core Concepts

Diagrams are essential for conceptualizing the complex biological and developmental relationships in S1R pharmacology.

S1R Signaling Pathway and Antagonist Intervention

The Sigma-1 receptor is a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM), where it plays a critical role in regulating calcium signaling between the Endoplasmic Reticulum (ER) and mitochondria.

Caption: S1R antagonism prevents the stabilization of the IP3R, modulating ER-mitochondria Ca²⁺ flux.

Experimental Workflow for Antagonist Characterization

A logical flow of experiments is required to identify and validate a novel selective S1R antagonist.

Sigma-1 receptor interaction with NMDA receptors and ion channels

An In-depth Technical Guide to the Interaction of the Sigma-1 Receptor with NMDA Receptors and Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that modulates a diverse array of cellular functions.[1][2] Its ability to interact with and regulate the function of numerous client proteins, including critical neurotransmitter receptors and ion channels, positions it as a significant target for therapeutic intervention in a wide range of neurological and psychiatric disorders.[1][3] This technical guide provides a comprehensive overview of the molecular interactions between the S1R and N-methyl-D-aspartate receptors (NMDARs) and various ion channels. It details the mechanisms of action, functional consequences, and key experimental methodologies used to elucidate these complex relationships. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of the underlying cellular processes.

The Sigma-1 Receptor: A Master Modulator

Initially misidentified as an opioid receptor, the S1R is now recognized as a distinct protein with a crucial role as an inter-organelle signaling modulator.[4][5] At rest, S1R is often found in a complex with another chaperone, BiP (Binding immunoglobulin Protein).[3] Upon stimulation by agonist ligands or in response to cellular stress like ER calcium depletion, S1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane, where it interacts with its client proteins.[3][6][7] This dynamic trafficking and interaction capability allows S1R to fine-tune neuronal excitability, synaptic plasticity, and cell survival.[1][8]

Interaction with NMDA Receptors

The functional modulation of NMDARs by S1R is well-documented and represents a key mechanism through which S1R influences synaptic plasticity and neuroprotection.[4][9] Activation of S1R generally leads to a potentiation of NMDAR function, enhancing neuronal responses and long-term potentiation (LTP).[4][10]

Mechanisms of S1R-NMDAR Interaction

S1R employs a multi-faceted approach to enhance NMDAR activity:

-

Direct Physical Interaction: Evidence from co-immunoprecipitation and atomic force microscopy (AFM) studies demonstrates a direct physical association between S1R and NMDARs. Specifically, S1R has been shown to interact directly with the GluN1 subunit, which is a component of all NMDARs.[5][11]

-

Receptor Trafficking and Expression: S1R activation promotes the trafficking of NMDAR subunits to the cell surface.[1][12][13][14][15] In vivo administration of S1R agonists like (+)-SKF 10,047 and PRE-084 increases the expression of GluN2A and GluN2B subunits and the scaffolding protein PSD-95 in the hippocampus.[12][13][15] This leads to an increased number of functional NMDARs at the synapse.[12]

-

Indirect Modulation via SK Channels: A significant mechanism for NMDAR potentiation involves S1R's inhibition of small-conductance calcium-activated potassium (SK) channels.[4][10][16] SK channels are often co-localized with NMDARs in dendritic spines and, when activated by Ca2+ influx through the NMDAR, they can shunt the NMDAR response.[4][10] By preventing SK channel opening, S1R activation prolongs NMDAR-mediated depolarization and enhances Ca2+ influx, thereby boosting synaptic potentiation.[4][10][16]

Signaling Pathways

The modulation of NMDARs by S1R can involve distinct signaling cascades. In retinal ganglion cells, S1R activation suppresses NMDAR currents through a pathway dependent on G-proteins, phosphatidylinositol-specific phospholipase C (PI-PLC), and protein kinase C (PKC).[17] This suggests that in some cellular contexts, S1R may act to dampen excessive NMDAR activity, contributing to its neuroprotective role.[17]

Interaction with Voltage-Gated and Other Ion Channels

S1R's regulatory influence extends to a wide variety of voltage-gated ion channels (VGICs), positioning it as an atypical auxiliary subunit that can fine-tune cellular electrical activity.[3][8]

Voltage-Gated Potassium (Kv) Channels

S1R interacts with several Kv channel subtypes, including Kv1.2, Kv1.3, Kv1.4, and Kv1.5.[18] This interaction can alter channel kinetics and trafficking.[7][18][19] For example, S1R co-expression alters the decay kinetics of Kv1.3 currents.[19] The interaction appears to be mediated by the transmembrane domain of the Kv1.3 protein.[19] In some cases, the modulation is ligand-dependent, while in others it is not, suggesting multiple mechanisms of interaction.[7][19]

Voltage-Gated Calcium (CaV) Channels

S1R activation generally inhibits high-voltage-activated calcium channels.[6][20][21]

-

L-Type CaV Channels: Co-immunoprecipitation studies have confirmed a direct physical association between S1R and L-type calcium channels.[6][20][22][23] S1R agonists like (+)-SKF10047 inhibit KCl-induced calcium influx and reduce L-type calcium currents in retinal ganglion cells.[20][22][23]

-

N-Type CaV Channels: S1R agonists also inhibit N-type calcium currents, and FRET studies have demonstrated that S1R can form protein complexes with N-type channels.[5]

This inhibitory action on calcium channels may contribute to the neuroprotective effects of S1R ligands by preventing calcium overload.[6][20]

Voltage-Gated Sodium (NaV) Channels

S1R ligands can suppress the activity of voltage-gated sodium channels, including NaV1.2 and NaV1.5.[1][18] This interaction leads to a reduction in neuronal excitability. The endogenous S1R agonist N,N-dimethyltryptamine (DMT) has been shown to evoke this inhibitory action.[1]

Acid-Sensing Ion Channels (ASICs)

S1R can directly interact with and modulate ASIC1a.[7] S1R activation inhibits ASIC1a-induced calcium influx in cortical neurons, suggesting another pathway for S1R-mediated neuroprotection against acid-induced excitotoxicity.[7]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the modulation of NMDARs and ion channels by S1R ligands.

Table 1: S1R-Mediated Modulation of NMDARs and Ion Channels

| Target | S1R Ligand | Concentration | Effect | Cell Type | Reference |

|---|---|---|---|---|---|

| NMDAR Current | (+)-Pentazocine | 1 µM | Potentiation (+56.5 ± 4.87%) | Rat Hippocampal CA1 Pyramidal Cells | [4] |

| L-Type Ca²⁺ Current | (+)-SKF10047 | 10 µM | Inhibition | Rat Primary Retinal Ganglion Cells | [20][22] |

| High-Voltage Activated Ca²⁺ Current | Haloperidol | IC₅₀ = 6 µM | Inhibition | Rat Superior Cervical Ganglion Neurons | [21] |

| High-Voltage Activated Ca²⁺ Current | (+)-Pentazocine | IC₅₀ = 61 µM | Inhibition | Rat Superior Cervical Ganglion Neurons | [21] |

| NMDAR Current | SKF10047 | 10-100 µM | Suppression | Rat Retinal Ganglion Cells |[17] |

Table 2: S1R Agonist-Induced Upregulation of NMDAR-Associated Proteins

| Protein | S1R Agonist | Effect (% of Vehicle) | Brain Region | Reference |

|---|---|---|---|---|

| GluN2A | (+)-SKF 10,047 | 163 ± 24% (Interaction with S1R) | Rat Hippocampus | [12] |

| GluN2B | (+)-SKF 10,047 | 142 ± 10% (Interaction with S1R) | Rat Hippocampus | [12] |

| GluN1 | (+)-SKF 10,047 (1 µM) | 127 ± 2.1% (Expression) | Rat Hippocampal Slices | [12] |

| GluN2A | (+)-SKF 10,047 (1 µM) | 125 ± 2.8% (Expression) | Rat Hippocampal Slices |[12] |

Experimental Protocols and Workflows

Elucidating the interactions between S1R and its client proteins requires a combination of biochemical, electrophysiological, and imaging techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins physically associate within a cell. An antibody to a "bait" protein (e.g., S1R) is used to pull it out of a cell lysate, along with any "prey" proteins that are bound to it (e.g., GluN1 or a CaV channel subunit).

Detailed Co-IP Protocol:

-

Cell Lysis: Harvest cells and resuspend them in 500 µL of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease inhibitors).[24] Incubate on ice for 15 minutes.

-

Homogenization: Sonicate the lysate briefly (e.g., 2 x 10 seconds) to ensure complete lysis and shear DNA.[24]

-

Clarification: Centrifuge the lysate at ~10,000 x g for 10 minutes at 4°C to pellet cell debris.[24] Transfer the supernatant to a new, pre-chilled tube.

-

Pre-clearing: Add 20 µL of Protein A/G agarose (B213101) bead slurry and 1-2 µg of a control IgG antibody to the lysate.[24][25] Rotate at 4°C for 1 hour. This step removes proteins that non-specifically bind to the beads or IgG.

-

Immunoprecipitation: Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C) and transfer the supernatant to a fresh tube.[24] Add 2-4 µg of the primary antibody specific for the bait protein (e.g., anti-S1R) and incubate with rotation for 2 hours to overnight at 4°C.

-

Complex Capture: Add 20-30 µL of fresh Protein A/G bead slurry and rotate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads (1,000 x g, 1 min, 4°C) and discard the supernatant. Wash the beads three to five times by resuspending them in 1 mL of cold IP Lysis Buffer, followed by centrifugation.[24]

-

Elution: After the final wash, aspirate the supernatant. Elute the bound proteins by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analysis: Centrifuge to pellet the beads. The supernatant, containing the eluted proteins, is now ready for analysis by SDS-PAGE and Western blotting with an antibody against the suspected interacting protein.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow across the membrane of a single cell, providing precise data on how S1R ligands affect channel function.

Detailed Patch-Clamp Protocol (for NMDAR currents):

-

Preparation: Prepare acute brain slices (e.g., 300 µm thick hippocampus) from a rat and maintain them in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

-

Recording Pipette: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with an internal solution containing (in mM): 130 potassium gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2.[4] To study the role of intracellular calcium, 10 mM BAPTA can be added to buffer cytosolic Ca²⁺.[4]

-

Recording: Place a slice in the recording chamber, continuously perfused with aCSF. Visualize a target neuron (e.g., CA1 pyramidal cell) using DIC microscopy.

-

Whole-Cell Configuration: Approach the neuron with the pipette and apply gentle suction to form a gigaohm seal. Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron at a holding potential of -70 mV. To isolate NMDAR-mediated currents, include blockers for AMPA receptors (e.g., NBQX) and GABAₐ receptors (e.g., picrotoxin) in the aCSF. Depolarize the cell (e.g., to +40 mV) to relieve the Mg²⁺ block of NMDARs.

-

Stimulation: Evoke postsynaptic currents (PSCs) by stimulating afferent fibers (e.g., Schaffer collaterals) with a bipolar electrode.[4]

-

Data Acquisition: Record baseline NMDAR currents for 5-10 minutes.

-

Drug Application: Perfuse the slice with aCSF containing the S1R ligand (e.g., 1 µM (+)-pentazocine) for 10-15 minutes and continue recording.[4]

-

Analysis: Measure the amplitude and decay kinetics of the NMDAR currents before and after drug application. Statistical tests are used to determine the significance of any changes.[4]

Förster Resonance Energy Transfer (FRET)

FRET microscopy is a powerful technique to visualize and quantify protein-protein interactions in living cells with high spatiotemporal resolution. It relies on the transfer of energy from an excited donor fluorophore (e.g., CFP) to a nearby acceptor fluorophore (e.g., YFP). This energy transfer only occurs if the two proteins they are attached to are within ~1-10 nm of each other.

General FRET Protocol:

-

Construct Preparation: Clone the coding sequences of the two proteins of interest (e.g., S1R and N-type CaV channel subunit) into expression vectors that fuse them to FRET-pair fluorophores (e.g., S1R-CFP and CaV-YFP).

-

Cell Transfection: Transfect cultured cells (e.g., HEK293) with the plasmids. It is crucial to also prepare samples expressing only the donor and only the acceptor for correction measurements.

-

Imaging: After 24-48 hours, image the cells using a fluorescence microscope equipped for FRET imaging. Acquire three images:

-

Donor channel (CFP excitation, CFP emission).

-

Acceptor channel (YFP excitation, YFP emission).

-

FRET channel (CFP excitation, YFP emission).

-

-

Data Analysis: Quantify the FRET efficiency. This requires correcting the raw FRET channel image for donor bleed-through (the fraction of donor emission detected in the acceptor channel) and acceptor cross-excitation (direct excitation of the acceptor by the donor's excitation wavelength).[26] Various normalization methods are applied to calculate a final FRET index, which is proportional to the fraction of interacting proteins.[26]

Conclusion and Therapeutic Implications

The Sigma-1 receptor is a pluripotent modulator that exerts significant control over neuronal function through its interactions with NMDA receptors and a host of ion channels.[1][7] By potentiating NMDAR-mediated synaptic plasticity, S1R plays a role in learning and memory.[1][13][15] Simultaneously, by inhibiting voltage-gated calcium channels and suppressing NMDAR activity in certain contexts, it provides crucial neuroprotection against excitotoxicity.[6][9][20]

This dual role as both a potentiator of synaptic strength and a guardian against cellular stress makes the S1R an exceptionally attractive drug target. The development of specific S1R ligands could offer novel therapeutic strategies for a wide array of conditions, including neurodegenerative diseases (Alzheimer's, Huntington's), stroke, neuropathic pain, and psychiatric disorders like schizophrenia and depression.[1][9] The detailed understanding of its molecular interactions, as outlined in this guide, is fundamental for the rational design and development of the next generation of S1R-targeted therapeutics.

References

- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 2. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]

- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 Receptor and Neuronal Excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The σ-1 Receptor Interacts Directly with GluN1 But Not GluN2A in the GluN1/GluN2A NMDA Receptor | Journal of Neuroscience [jneurosci.org]

- 12. NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus | Journal of Neuroscience [jneurosci.org]

- 13. NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | ER to synapse trafficking of NMDA receptors [frontiersin.org]

- 15. [PDF] NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus | Semantic Scholar [semanticscholar.org]

- 16. The sigma‐1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus | Semantic Scholar [semanticscholar.org]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Sigma-1 receptor alters the kinetics of Kv1.3 voltage gated potassium channels but not the sensitivity to receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. assaygenie.com [assaygenie.com]

- 25. med.emory.edu [med.emory.edu]

- 26. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

Genetic knockout studies of the Sigma-1 receptor

An In-Depth Technical Guide to Genetic Knockout Studies of the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R), encoded by the SIGMAR1 gene, is a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1][2][3]. Unlike conventional receptors, S1R functions as an intracellular signal transduction amplifier, modulating a host of cellular processes by interacting with various client proteins[2][4]. It plays a critical role in regulating intracellular calcium homeostasis, mitigating endoplasmic reticulum stress, and influencing neuronal plasticity[1][5][6]. Given its widespread expression and pluripotent functions, S1R has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cardiovascular conditions[2][7][8].

Genetic knockout studies, involving the targeted deletion of the SIGMAR1 gene in animal models, have been indispensable for elucidating the receptor's fundamental physiological roles. These models have provided invaluable insights into the consequences of S1R loss-of-function, revealing its importance in maintaining cellular and organismal homeostasis and uncovering the molecular mechanisms that underpin its neuroprotective and cardioprotective effects. This guide provides a comprehensive overview of the key findings from S1R knockout studies, detailing the methodologies employed, summarizing quantitative data, and visualizing the core signaling pathways involved.

Generation of Sigma-1 Receptor Knockout Models

The creation of S1R knockout (KO) animal models has been achieved through several genetic engineering techniques. Each method offers a different approach to ablating gene function, from constitutive (whole-body) deletion to conditional, tissue-specific removal.

Experimental Protocols: Gene Inactivation Strategies

-

Gene Targeting/Homologous Recombination : This traditional method involves introducing a targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions surrounding the SIGMAR1 gene into embryonic stem (ES) cells. Homologous recombination results in the replacement of the endogenous gene with the vector, disrupting its function. Chimeric mice are then generated from these ES cells and bred to establish a germline transmission of the null allele[9][10].

-

Gene Trapping : This high-throughput method involves the random insertion of a "gene trap" vector into the genome of ES cells. When the vector inserts into an intron of the SIGMAR1 gene, it disrupts the gene's transcription and translation, leading to a loss of function. The vector often contains a reporter gene (e.g., LacZ/β-galactosidase) that allows for visualization of the gene's expression pattern. This method was used to create the Oprs1Gt(IRESBetageo)33Lex mouse line[9][11].

-

CRISPR-Cas9 System : This more recent and highly efficient gene-editing tool allows for precise targeting and deletion of genomic sequences.

-

Constitutive Knockout : The CRISPR-Cas9 system can be used to introduce a specific deletion in the SIGMAR1 gene, resulting in a frameshift mutation and a complete loss of protein expression. This approach has been successfully used to generate S1R KO rats[12].

-

Conditional Knockout (cKO) : To study the role of S1R in specific cell types or at particular developmental stages, a conditional allele (Sigmar1loxP) is generated by inserting two loxP sites flanking critical exons of the SIGMAR1 gene using CRISPR-Cas9. These mice are then crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. The Cre recombinase recognizes the loxP sites and excises the intervening DNA, deleting S1R function only in the desired cells[3][13].

-

References

- 1. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Generation of Sigmar1 conditional knockout mouse using CRISPR-Cas9 gene targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation and phenotypic analysis of sigma receptor type I (sigma 1) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. digibug.ugr.es [digibug.ugr.es]